molecular formula C18H19ClN4O4S B2733481 [5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate CAS No. 877236-77-6

[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2733481
CAS No.: 877236-77-6
M. Wt: 422.88
InChI Key: IMPMYDFLGBGLRY-UHFFFAOYSA-N
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Description

The compound [5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate is an intriguing chemical structure known for its unique characteristics and applications. This article delves into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds to provide a comprehensive understanding of its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate involves a multi-step process:

  • Initial Synthesis: : Begins with the formation of 1-ethyl-1H-1,3-benzodiazol-2-yl through the reaction of benzene derivatives with an alkylating agent under controlled conditions.

  • Introduction of Dimethylsulfamoyl Group: : This step typically involves sulfamoylation reactions using dimethyl sulfamoyl chloride in the presence of a base, such as pyridine, to introduce the dimethylsulfamoyl group.

  • Formation of Chloropyridine Carboxylate: : The next step includes reacting chloropyridine-3-carboxylic acid with the benzodiazole derivative. This esterification process often requires a catalyst, like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production may utilize streamlined and optimized synthetic routes to enhance yield and reduce production costs. Typically, large-scale reactors and continuous flow systems are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions under specific conditions, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target specific functional groups, such as the nitro group, to yield amines.

  • Substitution: : The compound may participate in nucleophilic or electrophilic substitution reactions, which can introduce various substituents onto the benzodiazole or pyridine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

  • Substitution: : Reagents like halogenating agents (N-bromosuccinimide, N-chlorosuccinimide) or organolithium compounds facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions employed, often resulting in various derivatives, such as alkylated or halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity and stability make it valuable for developing new catalysts and ligands.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for investigating biological pathways.

Medicine

Medicinally, this compound and its analogs are explored for therapeutic potential, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In industrial applications, this compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action involves the interaction with specific molecular targets, often proteins or enzymes, leading to modulation of their activity. The presence of the benzodiazole and pyridine moieties allows it to bind to various active sites, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [5-(methylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate: : This compound differs by having a methylsulfamoyl instead of dimethylsulfamoyl group.

  • [5-(dimethylsulfamoyl)-1-propyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate: : The ethyl group is replaced by a propyl group.

  • [5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-bromopyridine-3-carboxylate: : Features a bromine atom instead of chlorine.

Uniqueness

The distinct combination of the dimethylsulfamoyl and 2-chloropyridine-3-carboxylate groups, along with the benzodiazole core, imparts unique properties to this compound, such as enhanced reactivity and potential biological activity, setting it apart from its analogs.

Properties

IUPAC Name

[5-(dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O4S/c1-4-23-15-8-7-12(28(25,26)22(2)3)10-14(15)21-16(23)11-27-18(24)13-6-5-9-20-17(13)19/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPMYDFLGBGLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1COC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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